
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) attached to a nitrogen atom. The trifluoromethyl group (CF3) and the furan ring (a five-membered ring with oxygen) are both common functional groups in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan ring, the trifluoromethyl group, and the amide group. These functional groups could potentially influence the compound’s reactivity and properties .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the specific conditions and reagents used. The amide group might undergo reactions such as hydrolysis, especially under acidic or basic conditions. The furan ring is an aromatic system and could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance the compound’s solubility in polar solvents. The trifluoromethyl group could influence the compound’s lipophilicity, which is an important property in drug design .Scientific Research Applications
Synthesis and Antimicrobial Activities
The synthesis of functionalized furan-2-carboxamides and their antibacterial activities against drug-resistant bacteria have been investigated. N-(4-bromophenyl)furan-2-carboxamide analogues were synthesized and exhibited significant in vitro antibacterial activities against clinically isolated drug-resistant bacteria, including A. baumannii, K. pneumoniae, E. cloacae, and MRSA. Docking studies and molecular dynamics simulations validated the active site and molecular interaction stability of these compounds (Siddiqa et al., 2022).
Biobased Polyesters
Enzymatic polymerization of biobased furan polyesters was explored using 2,5-bis(hydroxymethyl)furan as a building block. These novel biobased furan polyesters, synthesized with various diacid ethyl esters, present a sustainable alternative to petroleum-based polyesters, showing potential applications in the polymer industry for the development of environmentally friendly materials (Jiang et al., 2014).
Selective Oxidation for Polymer Industry
The selective oxidation of 5-hydroxymethyl-2-furfural to furan-2,5-dicarboxylic acid using a spinel mixed metal oxide catalyst was studied for its potential application in the polymer industry. Furan-2,5-dicarboxylic acid is a key platform chemical for manufacturing polyesters, polyamides, and polyurethanes, highlighting the importance of efficient and scalable synthesis methods (Jain et al., 2015).
Antimicrobial and Antioxidant Activities
The synthesis, antimicrobial, antiurease, and antioxidant activities of new 1,2,4-Triazole Schiff base and amine derivatives were investigated. Compounds derived from furan-2-carboxamide showed effective antiurease and antioxidant activities, indicating potential applications in the development of new antimicrobial and antioxidant agents (Sokmen et al., 2014).
Enzymatic Synthesis of Furanic-Aliphatic Polyamides
Furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides were enzymatically polymerized, providing sustainable alternatives to polyphthalamides. These materials could be used in high-performance applications with commercial interest, further emphasizing the role of biobased chemicals in replacing petroleum-derived polymers (Jiang et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO3/c15-14(16,17)10-5-3-9(4-6-10)11(19)8-18-13(20)12-2-1-7-21-12/h1-7,11,19H,8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHIHMORSJLFPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2853601.png)
![6-cyclopropyl-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2853602.png)
![[(E)-[amino-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3-bromobenzoate](/img/structure/B2853603.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2853604.png)
![1-(3-Chloro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2853605.png)
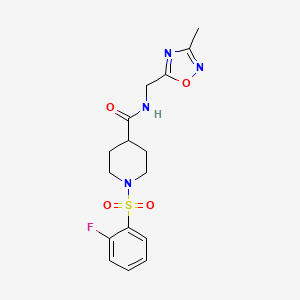
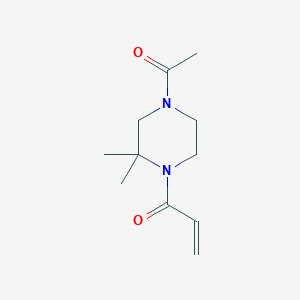
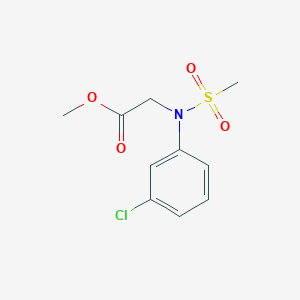
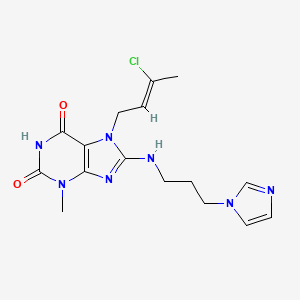
![2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-methyloxime](/img/structure/B2853619.png)
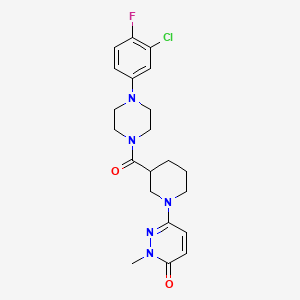
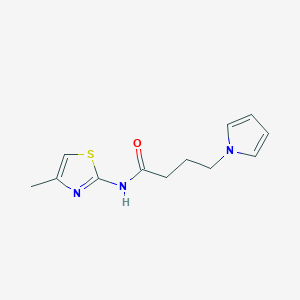
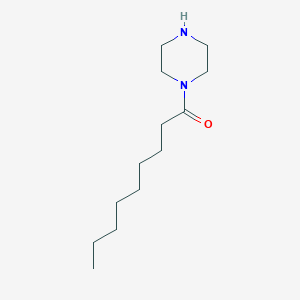
![3-Methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzaldehyde](/img/structure/B2853623.png)